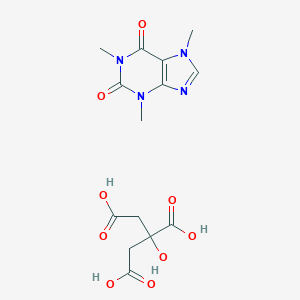

Caffeine citrate

Description

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQXSQPPHJPGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046938 | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-22-7 | |

| Record name | Caffeine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine, citrated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Caffeine Citrate in Neonates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Caffeine citrate is a cornerstone in the management of apnea of prematurity, a common developmental disorder in preterm infants characterized by cessation of breathing. Its therapeutic efficacy is primarily attributed to its role as a non-selective adenosine receptor antagonist in the central nervous system. By blocking the inhibitory effects of adenosine on respiratory centers, caffeine stimulates respiratory drive, enhances chemosensitivity to carbon dioxide, and improves diaphragmatic contractility. Secondary mechanisms, including phosphodiesterase inhibition and modulation of intracellular calcium mobilization, may also contribute to its pharmacological profile, particularly at higher concentrations. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in the neonatal population, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Primary Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism of action of caffeine at therapeutic concentrations is the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes, in the central nervous system.[1][2][3] Adenosine, an endogenous nucleoside, generally exerts an inhibitory effect on neuronal activity and respiration. By blocking these receptors, caffeine effectively disinhibits respiratory drive.

Role of Adenosine in Neonatal Respiration

In the neonate, particularly the premature infant, the expression and sensitivity of adenosine receptors in the brainstem's respiratory control centers are heightened. Adenosine, acting on A1 receptors, inhibits inspiratory neurons, leading to a depressant effect on breathing and contributing to apneic episodes.[4] The immature respiratory control system of the preterm infant is particularly susceptible to this adenosinergic inhibition.

Caffeine's Interaction with Adenosine Receptors

This compound, a methylxanthine, is structurally similar to adenosine, allowing it to bind to and block A1 and A2A receptors without activating them.[5][6] This antagonism leads to a cascade of downstream effects that collectively enhance respiratory stability:

-

Stimulation of the Medullary Respiratory Center: By blocking inhibitory A1 receptors in the brainstem, caffeine increases the firing rate of respiratory neurons, leading to a direct stimulation of the central respiratory drive.[7][8]

-

Increased Sensitivity to Carbon Dioxide: Caffeine enhances the sensitivity of central chemoreceptors to hypercapnia, resulting in a more robust ventilatory response to elevated CO2 levels.[1][2][3]

-

Enhanced Diaphragmatic Contractility: Caffeine improves the contractility of the diaphragm, the primary muscle of respiration, reducing muscle fatigue and improving the efficacy of each breath.[1][9]

The binding affinity of caffeine for A1 and A2A receptors is comparable, with inhibition constant (Ki) values around 44 µmol/L.[10]

Signaling Pathway: Adenosine Receptor Antagonism by Caffeine

Caption: Adenosine Receptor Antagonism by Caffeine.

Secondary Mechanisms of Action

While adenosine receptor antagonism is the primary mechanism at therapeutic doses, other biochemical actions of caffeine may contribute to its effects, especially at higher plasma concentrations.

Phosphodiesterase (PDE) Inhibition

Caffeine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] Inhibition of PDE leads to an accumulation of intracellular cAMP, which can potentiate the effects of catecholamines and lead to bronchodilation and other stimulatory effects.[4][11] However, the concentrations required for significant PDE inhibition are generally higher than the therapeutic range for apnea of prematurity.

Signaling Pathway: Phosphodiesterase Inhibition by Caffeine

Caption: Phosphodiesterase Inhibition by Caffeine.

Intracellular Calcium Mobilization

Caffeine can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum, by sensitizing ryanodine receptors.[7] This effect is generally observed at supraclinical concentrations but may play a role in caffeine's effects on muscle contractility, including the diaphragm.

Pharmacokinetics and Data Presentation

The pharmacokinetics of caffeine in neonates are markedly different from those in adults, primarily due to immature hepatic and renal function.[12] This results in a significantly prolonged half-life and reduced clearance.[10][12][13]

Table 1: Pharmacokinetic Parameters of Caffeine in Neonates vs. Adults

| Parameter | Neonates | Adults | Reference(s) |

| Half-life (t½) | 40 - 230 hours | 5 hours | [10] |

| Clearance (CL) | 0.116 - 0.14 mL/kg/min | 1.50 mL/kg/min | [10] |

| Volume of Distribution (Vd) | 0.87 ± 0.01 L/kg | 0.6 L/kg | [10] |

| Metabolism | Primarily renal excretion (approx. 85% unchanged) | Hepatic (CYP1A2) | [2][12] |

| Bioavailability (Oral) | Rapid and complete | Rapid and complete | [2][10] |

Table 2: Dosing and Therapeutic Concentrations of this compound in Neonates

| Parameter | Value | Reference(s) |

| Loading Dose | 20 - 25 mg/kg | [10] |

| Maintenance Dose | 5 - 10 mg/kg/day | [10] |

| Therapeutic Plasma Concentration | 5 - 20 mg/L | [14] |

| Toxic Plasma Concentration | > 40-50 mg/L | [7] |

Note: 2 mg of this compound is equivalent to 1 mg of caffeine base.[10]

Experimental Protocols

The mechanisms of caffeine's action have been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of caffeine for the adenosine A1 receptor in neonatal brain tissue.

-

Tissue Preparation:

-

Euthanize neonatal rat pups (P2-P6) and rapidly dissect the brainstem.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation, 25 µL of [3H]DPCPX (a selective A1 antagonist radioligand) at a final concentration of ~1 nM, and 25 µL of varying concentrations of this compound or a known displacer (e.g., unlabeled DPCPX for non-specific binding).

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the caffeine concentration.

-

Determine the IC50 (concentration of caffeine that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

Experimental Workflow: Adenosine Receptor Binding Assay

Caption: Workflow for Adenosine Receptor Binding Assay.

In Vivo Electrophysiological Recording of Brainstem Respiratory Neurons

This protocol outlines the methodology for recording the activity of respiratory neurons in the neonatal brainstem in response to caffeine administration.

-

Animal Preparation:

-

Anesthetize neonatal rat pups (P3-P12) with isoflurane.

-

Perform a tracheotomy and mechanically ventilate the pup.

-

Secure the animal in a stereotaxic frame and perform a craniotomy to expose the brainstem.

-

-

Electrophysiological Recording:

-

Advance a glass microelectrode into the pre-Bötzinger complex or other respiratory-related nuclei.

-

Record extracellular single-unit activity of respiratory neurons.

-

Establish a baseline recording of neuronal firing patterns.

-

-

Caffeine Administration and Data Collection:

-

Administer this compound intravenously at a clinically relevant dose.

-

Continuously record neuronal activity before, during, and after caffeine administration.

-

Simultaneously monitor respiratory parameters (e.g., phrenic nerve activity, tidal volume).

-

-

Data Analysis:

-

Analyze changes in neuronal firing rate, burst duration, and frequency in response to caffeine.

-

Correlate changes in neuronal activity with changes in respiratory output.

-

Assessment of Diaphragmatic Contractility via Ultrasonography

This non-invasive protocol is used to measure the direct effect of caffeine on diaphragmatic function in preterm infants.[12][15]

-

Patient Selection:

-

Enroll clinically stable preterm infants (e.g., ≤32 weeks' gestational age) requiring caffeine for apnea of prematurity.[12]

-

-

Ultrasonographic Measurement:

-

Using a high-frequency linear transducer, obtain images of the diaphragm in the zone of apposition.

-

Measure diaphragmatic thickness at the end of expiration and inspiration.

-

In M-mode, measure the amplitude of diaphragmatic excursion and the velocity of contraction.

-

-

Procedure:

-

Data Analysis:

-

Compare pre- and post-caffeine measurements of diaphragmatic thickness, excursion, and velocity using paired statistical tests.

-

Conclusion

The primary mechanism of action of this compound in neonates is the non-selective antagonism of adenosine A1 and A2A receptors, which leads to stimulation of the central respiratory drive, increased sensitivity to CO2, and enhanced diaphragmatic contractility. While secondary mechanisms such as phosphodiesterase inhibition and intracellular calcium mobilization may play a minor role, the clinical efficacy of caffeine in treating apnea of prematurity is overwhelmingly attributed to its adenosinergic effects. The unique pharmacokinetic profile in neonates, characterized by a prolonged half-life, necessitates a specific dosing regimen to maintain therapeutic concentrations while avoiding toxicity. Continued research into the nuanced effects of caffeine on the developing neonatal brain and other organ systems is crucial for optimizing its therapeutic use in this vulnerable population.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]

- 3. Protocol for isolating and culturing neonatal murine cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for isolating and culturing neonatal murine cardiomyocytes [cris.unibo.it]

- 8. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]

- 10. Isolation and Culture of Neonatal Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunohistochemical detection of A1 adenosine receptors in rat brain with emphasis on localization in the hippocampal formation, cerebral cortex, cerebellum, and basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Primary Culture of Hippocampal Neurons from P0 Newborn Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]

- 15. A brainstem preparation allowing simultaneous access to respiratory motor output and cellular properties of motoneurons in American bullfrogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Caffeine Citrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of caffeine citrate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for formulation, stability testing, and understanding its mechanism of action.

Chemical and Physical Properties

This compound (C₁₄H₁₈N₄O₉) is a salt formed from the combination of caffeine, a xanthine derivative, and citric acid.[1][2] It is a white, crystalline powder with a bitter taste.[1] The presence of citric acid enhances the solubility of caffeine in aqueous solutions.[3] The percentage of caffeine in this compound is approximately 50%.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈N₄O₉ | [4] |

| (C₈H₁₀N₄O₂ • C₆H₈O₇) | [1][2] | |

| Molecular Weight | 386.31 g/mol | [2][4] |

| Appearance | White crystalline powder | [1][5] |

| Taste | Bitter | [1][5] |

| Melting Point | 159 - 161 °C | |

| 160 °C | [6] | |

| 173 - 176.5 °C | [7] | |

| Solubility | Freely soluble in water | [1] |

| Soluble in alcohol | [1] | |

| Sparingly soluble in ethanol at room temperature | [5][8][9] | |

| Slightly soluble in DMSO and methanol | ||

| pH (in solution) | 4.2 - 5.2 | [1] |

| 4.7 | [5][9][10] | |

| pKa | Data not available for the salt. The pKa of caffeine (as a weak base) is approximately 0.6 for the conjugate acid, and citric acid has pKa values of pKa₁=3.13, pKa₂=4.76, and pKa₃=6.40. | |

| Hygroscopicity | Highly hygroscopic powder, should be stored in tight containers. | [1] |

Stability

This compound oral solution (10 mg/mL) has demonstrated good stability, with no significant change in pH or caffeine content over a one-year period, even at elevated storage temperatures of 32°C and 45°C.[11] When stored at 22°C or 4°C and protected from light, an injectable solution of this compound (10 mg/mL) in sterile water was found to be stable for up to 342 days.[12] The compound is also stable in various intravenous admixtures and parenteral nutrition solutions at room temperature for 24 hours.[13] However, it should be protected from light and humidity and is incompatible with strong bases, strong oxidizers, and strong acids.[14] Thermal decomposition can generate carbon oxides, nitrogen oxides, and other toxic vapors.[14]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of caffeine, and by extension this compound, is the antagonism of adenosine receptors, specifically the A₁ and A₂ subtypes.[10] Adenosine is an endogenous nucleoside that modulates neurotransmission and has a generally inhibitory effect on the central nervous system. By blocking these receptors, caffeine promotes wakefulness, increases respiratory drive, and enhances skeletal muscle tone.[8][10]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a substance like this compound.

Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[15]

-

Equilibration: The container is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

Sampling and Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered (e.g., through a 0.22 µm filter) or centrifuged to remove any undissolved solid.[17]

-

Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16]

Determination of pKa

The pKa of a weak acid or base can be determined through potentiometric titration.[18][19]

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.[20]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.[20][21]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[22] The equivalence point (the point of inflection) is determined from the curve. The volume of titrant at the half-equivalence point is then found.[22]

-

pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acidic species.[20][21]

Determination of Melting Point

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.[23][24]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.[25][26]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[23]

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[25] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.[25] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[23]

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. This compound | C14H18N4O9 | CID 6241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 69-22-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 69-22-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | 69-22-7 | FC35311 | Biosynth [biosynth.com]

- 7. This compound | 93390-81-9 [chemicalbook.com]

- 8. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]

- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Stability of caffeine oral formulations for neonatal use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stability of this compound injection in intravenous admixtures and parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. americanregent.com [americanregent.com]

- 15. benchchem.com [benchchem.com]

- 16. who.int [who.int]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. library.gwu.edu [library.gwu.edu]

- 22. youtube.com [youtube.com]

- 23. chem.ucalgary.ca [chem.ucalgary.ca]

- 24. edisco.it [edisco.it]

- 25. chm.uri.edu [chm.uri.edu]

- 26. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Crystallization of Caffeine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine citrate, a cocrystal composed of caffeine and citric acid in a 1:1 molar ratio, is a critical therapeutic agent, primarily for the treatment of apnea of prematurity. Its efficacy and stability are intrinsically linked to its solid-state properties, which are determined by the synthesis and crystallization processes. This technical guide provides a comprehensive overview of the primary methods for the synthesis and crystallization of this compound, including solution-based and mechanochemical techniques. Detailed experimental protocols, quantitative data on process parameters, and characterization of the resulting polymorphs are presented to aid researchers and drug development professionals in the controlled preparation of this essential medicine.

Introduction

Caffeine, a methylxanthine alkaloid, is a widely consumed central nervous system stimulant. In pharmaceutical applications, it is often formulated as this compound to enhance its solubility and stability. This compound is not a simple salt but rather a cocrystal, where caffeine and citric acid molecules are held together in the crystal lattice by hydrogen bonds. The arrangement of these molecules can lead to different polymorphic forms, each with unique physicochemical properties, including melting point, solubility, and stability. Controlling the synthesis and crystallization process is therefore paramount to obtaining the desired polym orph with consistent quality.

This guide details the prevalent methods for this compound production: solution-based crystallization (including slow evaporation and slurry co-crystallization) and mechanochemical synthesis (neat and liquid-assisted grinding). It provides structured data on experimental conditions, discusses the influence of various parameters on the final product, and outlines analytical techniques for characterization.

Synthesis and Crystallization Methodologies

The formation of the caffeine-citrate cocrystal involves the reaction of caffeine and citric acid, typically in a 1:1 molar ratio. The choice of synthesis method significantly influences the resulting polymorphic form and crystal properties.

Solution-Based Crystallization

Solution-based methods involve dissolving caffeine and citric acid in a suitable solvent or solvent mixture and inducing crystallization through cooling, evaporation, or the addition of an anti-solvent.

In this method, equimolar amounts of caffeine and citric acid are dissolved in a solvent system, and the solvent is allowed to evaporate slowly, leading to the formation of crystals.

Experimental Protocol: Slow Evaporation from Acetonitrile-Ethanol

-

Dissolution: Dissolve equimolar amounts of caffeine and citric acid in a 1:1 (v/v) mixture of acetonitrile and ethanol.

-

Evaporation: Allow the solution to stand at a controlled temperature (e.g., 30°C) for slow evaporation of the solvents.

-

Crystal Collection: Once crystals have formed, collect them by filtration.

-

Drying: Dry the collected crystals under vacuum or at ambient temperature.

Slurry co-crystallization involves suspending the starting materials in a solvent in which they are sparingly soluble. The system reaches a thermodynamic equilibrium, often yielding the most stable polymorphic form.

Experimental Protocol: Slurry Co-crystallization in Acetonitrile

-

Suspension: Suspend equimolar amounts of caffeine and citric acid in acetonitrile at room temperature in a sealed vial.

-

Agitation: Stir the suspension at a constant rate (e.g., 150 rpm) for an extended period (e.g., 24-48 hours) to allow for equilibration.[1]

-

Filtration: Filter the slurry to isolate the solid phase.

-

Washing and Drying: Wash the collected solids with a small amount of the same solvent and dry them under vacuum.[1]

Mechanochemical Synthesis

Mechanochemical methods offer a solvent-free or low-solvent alternative to solution-based techniques. These methods involve the input of mechanical energy, typically through grinding or milling, to induce the formation of the cocrystal.

Neat grinding involves the grinding of the solid reactants together without the addition of any liquid.

Experimental Protocol: Neat Grinding

-

Mixing: Combine equimolar amounts of caffeine and citric acid in a milling jar.

-

Milling: Mill the mixture using a ball mill at a specific frequency (e.g., 10-30 Hz) for a defined duration (e.g., 20-180 minutes).[2] To prevent significant temperature increases, intermittent milling with cooling breaks may be employed for longer durations.[2]

-

Product Collection: Collect the resulting powder from the milling jar.

In liquid-assisted grinding, a small amount of a liquid is added to the solid reactants before or during milling. The liquid acts as a catalyst, accelerating the reaction rate and influencing the polymorphic outcome.

Experimental Protocol: Liquid-Assisted Grinding

-

Mixing: Combine equimolar amounts of caffeine and citric acid in a milling jar.

-

Liquid Addition: Add a small, catalytic amount of a selected solvent (e.g., water, ethanol).

-

Milling: Mill the mixture at a specific frequency (e.g., 30 Hz) for a defined period (e.g., 20-60 minutes).

-

Product Collection and Drying: Collect the product and dry it to remove the residual liquid.

Quantitative Data and Process Parameters

The following tables summarize key quantitative data and process parameters for the synthesis and crystallization of this compound.

Table 1: Physicochemical Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Thermodynamic Stability |

| Form I | 141 | Less stable than Form II |

| Form II | 160 | Most stable form |

| Form III | 131 | Least stable form |

Data sourced from Mukaida et al. (2015)[3]

Table 2: Parameters for Mechanochemical Synthesis of this compound

| Method | Milling Frequency (Hz) | Milling Time (min) | Additives | Observed Polymorph |

| Neat Grinding (NG) | 10, 25, 30 | 20 - 180 | None | Amorphous, converts to Form III upon heating |

| Liquid-Assisted Grinding (LAG) | 30 | 20 | Water | Form I |

Data compiled from UCL Discovery repository[2]

Table 3: Solubility of Caffeine in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 2.17 |

| Water | 80 | 18.0 |

| Water | 100 | 67.0 |

| Ethanol | 25 | 1.5 |

| Ethanol | 60 | 4.5 |

| Chloroform | 20 | 18.2 |

| Acetone | 20 | 2.0 |

Note: This data is for caffeine. Solubility of this compound may differ. Data sourced from various literature.[4][5]

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and polymorphic form.

Analytical Techniques

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase and determining the polymorphic form. Each polymorph exhibits a unique diffraction pattern.[3]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which are characteristic properties of each polymorph. It can also be used to study polymorphic transformations.[3]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular structure and hydrogen bonding within the cocrystal, allowing for the differentiation of polymorphs based on their unique spectral fingerprints.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized this compound and to quantify any impurities or unreacted starting materials.[6]

Process Workflows and Logical Relationships

The following diagrams illustrate the workflows for the synthesis and crystallization of this compound.

References

- 1. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Identification and physicochemical characterization of caffeine-citric acid co-crystal polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]

- 6. helixchrom.com [helixchrom.com]

The Pharmacokinetics of Caffeine Citrate in Premature Infants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine citrate is a cornerstone in the management of apnea of prematurity, a common developmental disorder in preterm infants. Its efficacy is intrinsically linked to its unique pharmacokinetic profile in this vulnerable population. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in premature infants. Detailed summaries of quantitative pharmacokinetic parameters are presented in tabular format for straightforward comparison. Furthermore, this guide outlines the methodologies of key experimental protocols employed in pharmacokinetic studies of caffeine in neonates and presents visual representations of the primary signaling pathways and a typical experimental workflow using Graphviz DOT language. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in neonatal pharmacology and therapeutic development.

Introduction

Apnea of prematurity is characterized by the cessation of breathing for 20 seconds or longer, or a shorter pause accompanied by bradycardia or oxygen desaturation. It is primarily caused by the immaturity of the central respiratory control centers. Caffeine, a methylxanthine, acts as a non-selective adenosine receptor antagonist, stimulating the central nervous system and respiratory drive.[1] Its citrate salt is preferred due to its enhanced solubility and stability. Understanding the precise pharmacokinetic properties of this compound in premature infants is critical for optimizing dosing strategies to maximize efficacy while minimizing potential adverse effects.

Pharmacokinetics of this compound in Premature Infants

The pharmacokinetic profile of caffeine in premature infants differs significantly from that in adults, primarily due to the immaturity of their metabolic and renal functions.

Absorption

This compound is rapidly and almost completely absorbed following oral administration, with a bioavailability approaching 100%.[2] Peak plasma concentrations are typically reached within 30 minutes to 2 hours. Due to the near-complete oral bioavailability, dose adjustments are generally not required when switching between intravenous and oral administration routes.[2]

Distribution

Caffeine is a small, lipophilic molecule that distributes widely throughout the body's water compartments. It readily crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are similar to those in the plasma. The volume of distribution (Vd) is larger in premature infants (approximately 0.8-0.9 L/kg) compared to adults, which is attributed to the higher total body water content in neonates.[3]

Metabolism

In adults, caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme system, into various metabolites including paraxanthine, theophylline, and theobromine. However, in premature infants, the CYP1A2 enzyme system is underdeveloped.[3] Consequently, caffeine metabolism is significantly reduced. The primary metabolic pathway in neonates is N7-demethylation, which is also immature.[3] As a result, a substantial portion of caffeine is excreted unchanged.

Excretion

Due to the limited metabolic capacity, the primary route of caffeine elimination in premature infants is renal excretion of the unchanged drug. Approximately 85% of an administered dose is excreted in the urine as caffeine.[4] The renal clearance of caffeine is also reduced in this population due to immature glomerular filtration and tubular secretion, leading to a markedly prolonged elimination half-life.

Pharmacokinetic Parameters

The immaturity of both metabolic and renal functions in premature infants results in a significantly prolonged elimination half-life (t½) for caffeine, which can be as long as 100 hours or more in the most premature infants.[4] This is in stark contrast to the 3-5 hour half-life observed in adults. As the infant matures, both hepatic and renal functions develop, leading to a gradual decrease in the half-life. Clearance (CL) of caffeine is also markedly lower in premature infants and increases with postnatal and postmenstrual age.[1][4]

Table 1: Summary of Key Pharmacokinetic Parameters of Caffeine in Premature Infants

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~100% | [2] |

| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | [5] |

| Volume of Distribution (Vd) | 0.8 - 0.9 L/kg | [3] |

| Elimination Half-life (t½) | 40 - 230 hours (highly variable and dependent on maturity) | [6] |

| Clearance (CL) | Markedly lower than adults; increases with postnatal and postmenstrual age. | [1][4] |

| Primary Route of Elimination | Renal excretion of unchanged drug (~85%) | [4] |

| Therapeutic Plasma Concentration | 5 - 20 mg/L | [6] |

Table 2: Representative Dosing Regimens for this compound in Premature Infants

| Dose Type | Dosage | Administration | Reference |

| Standard Loading Dose | 20 mg/kg this compound | Intravenous (IV) or Oral (PO) | [6] |

| Standard Maintenance Dose | 5 - 10 mg/kg/day this compound | IV or PO, once daily | [6] |

| High Loading Dose (investigational) | 40 - 80 mg/kg this compound | IV or PO | [6] |

| High Maintenance Dose (investigational) | >10 - 20 mg/kg/day this compound | IV or PO | [6] |

Experimental Protocols

The following sections outline a composite of typical methodologies employed in pharmacokinetic studies of caffeine in premature infants, based on published literature.

Study Population and Design

-

Inclusion Criteria: Premature infants with a confirmed diagnosis of apnea of prematurity, typically with a gestational age of less than 34 weeks, are enrolled. Parental informed consent is a mandatory prerequisite.[7]

-

Exclusion Criteria: Infants with major congenital anomalies, severe birth asphyxia, or clinical conditions that could interfere with the interpretation of pharmacokinetic data are typically excluded.[7]

-

Study Design: Studies are often designed as prospective, open-label, or sometimes blinded pharmacokinetic assessments. Population pharmacokinetic modeling is frequently utilized to analyze sparse data collected during routine clinical care.[1][8]

Dosing and Administration

Infants receive a loading dose of this compound (commonly 20 mg/kg) administered intravenously over 30 minutes or orally.[6] This is followed by a daily maintenance dose (typically 5-10 mg/kg) administered once daily.[6] All doses are meticulously recorded, along with the exact time of administration.

Sample Collection

-

Sample Type: Blood samples are the primary matrix for caffeine concentration analysis. Given the small blood volume of premature infants, sparse sampling strategies are often employed. Dried blood spots (DBS) are an increasingly popular alternative to plasma, requiring only a small volume of blood (e.g., a heel prick).[9][10]

-

Sampling Schedule: For population pharmacokinetic studies, 2 to 4 blood samples are typically collected from each infant at different time points relative to the dose administration.[4] Samples are often opportunistically collected during routine clinical blood draws to minimize additional invasive procedures. A pre-dose (trough) sample is commonly collected, with subsequent samples taken at various post-dose intervals to capture the absorption and elimination phases.

Analytical Methodology

A common method for quantifying caffeine in plasma involves reversed-phase HPLC with UV detection.[5]

-

Sample Preparation: Plasma samples are deproteinized, often using perchloric acid or acetonitrile.[11] An internal standard (e.g., theophylline or a structurally similar compound) is added to the sample prior to protein precipitation. The supernatant is then injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.[5]

-

Detection: UV detection is performed at a wavelength where caffeine has maximum absorbance, typically around 273 nm.[12]

-

-

Quantification: A calibration curve is generated using standards of known caffeine concentrations, and the concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

LC-MS/MS offers higher sensitivity and specificity, particularly for the analysis of caffeine in dried blood spots.[9][10]

-

Sample Preparation (DBS): A small disc (e.g., 3 mm) is punched from the dried blood spot and placed in a well of a microtiter plate. An extraction solvent, typically methanol containing an isotopically labeled internal standard (e.g., ¹³C₃-caffeine), is added to the well.[9] The plate is then agitated to facilitate the extraction of caffeine from the blood spot. The extract is subsequently analyzed.

-

LC-MS/MS Conditions:

-

Chromatography: Similar to HPLC, a reversed-phase C18 column is commonly used for separation.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for caffeine and the internal standard are monitored to ensure highly selective and sensitive quantification.

-

Signaling Pathways and Experimental Workflow

Signaling Pathways

Caffeine's primary mechanism of action is the competitive antagonism of adenosine A₁ and A₂A receptors. Adenosine is an endogenous nucleoside that generally has an inhibitory effect on neuronal activity and respiratory drive. By blocking these receptors, caffeine disinhibits neurons, leading to increased central nervous system stimulation and enhanced respiratory center output. Additionally, at higher concentrations, caffeine can inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can further modulate cellular activity.

Caption: Caffeine's antagonism of adenosine A1 and A2A receptors.

Caption: Inhibition of phosphodiesterase by caffeine leads to increased cAMP.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of caffeine in premature infants.

Caption: Workflow of a typical pharmacokinetic study of caffeine.

Conclusion

The pharmacokinetics of this compound in premature infants are characterized by near-complete oral absorption, wide distribution, significantly reduced metabolism, and prolonged renal excretion of the unchanged drug. These factors result in a long elimination half-life that decreases with increasing postnatal and postmenstrual age. Understanding these unique pharmacokinetic properties is paramount for the safe and effective use of caffeine in treating apnea of prematurity. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust pharmacokinetic studies in this delicate population. Further research, including population pharmacokinetic modeling and studies on the long-term effects of caffeine exposure, will continue to refine our understanding and optimize therapeutic strategies for premature infants.

References

- 1. Population pharmacokinetics of intravenous caffeine in neonates with apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics and metabolism of caffeine in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. Population pharmacokinetics of caffeine in premature neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Caffeine therapy in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic drug monitoring for caffeine in preterm neonates: an unnecessary exercise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic modeling of caffeine in preterm infants with apnea of prematurity: New findings from concomitant erythromycin and AHR genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From "wet" matrices to "dry" blood spot sampling strategy: a versatile LC-MS/MS assay for simultaneous monitoring caffeine and its three primary metabolites in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. csun.edu [csun.edu]

An In-depth Technical Guide to the Core Chemical Differences Between Caffeine Citrate and Caffeine Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structures, physicochemical properties, and analytical methodologies pertaining to caffeine citrate and its parent compound, caffeine base. It is designed to serve as a comprehensive resource for professionals engaged in pharmaceutical research, formulation development, and clinical application.

Core Chemical Structures: From Base to Co-Crystal

The fundamental difference between caffeine base and this compound lies in their composition. Caffeine base is the pure, pharmacologically active alkaloid, while this compound is a molecular complex formed between caffeine and citric acid.

1.1 Caffeine Base

Caffeine, systematically named 1,3,7-trimethylxanthine, is a purine alkaloid.[1][2] Its structure consists of a fused pyrimidinedione and imidazole ring system with three methyl groups.[2] This anhydrous form is the molecule responsible for the physiological effects associated with caffeine.[1][3]

Caption: Chemical structure of caffeine base.

1.2 this compound

This compound (C₁₄H₁₈N₄O₉) is not a true salt but is technically a co-crystal, formed by combining anhydrous caffeine with citric acid, typically in a 1:1 molar ratio.[4][5] In aqueous solutions, this complex readily dissociates, releasing the active caffeine base and the citrate counter-ion.[4] The citrate component enhances the solubility of the caffeine molecule, which is a significant advantage in clinical formulations, particularly for intravenous and oral solutions.[6] The preparation involves combining anhydrous caffeine, citric acid, and sodium citrate.[4][7]

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. Caffeine Chemical Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. Caffeine Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H18N4O9 | CID 6241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 69-22-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]

adenosine receptor antagonism by caffeine citrate

An In-depth Technical Guide on the Core of Adenosine Receptor Antagonism by Caffeine Citrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Caffeine, a methylxanthine and the most widely consumed psychoactive substance globally, exerts its primary pharmacological effects through the antagonism of adenosine receptors.[1][2] When formulated as this compound, it serves as a cornerstone therapy for apnea of prematurity (AOP), a common developmental disorder in preterm infants characterized by the cessation of breathing.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms, pharmacokinetics, and pharmacodynamics of this compound, with a focus on its interaction with adenosine receptors. It includes detailed experimental protocols for assessing receptor binding and functional antagonism, presents quantitative data in structured tables, and utilizes visualizations to elucidate key pathways and workflows, offering a critical resource for researchers in pharmacology and drug development.

Mechanism of Action: Adenosine Receptor Blockade

The central mechanism of caffeine's action is the competitive, non-selective blockade of adenosine receptors, primarily the A₁ and A₂ₐ subtypes, which are G-protein coupled receptors (GPCRs).[5][6] Endogenous adenosine is a neuromodulator that, upon binding to its receptors, typically produces inhibitory effects, including sedation and respiratory depression.[5]

-

A₁ Receptors: These are coupled to inhibitory G-proteins (Gᵢ), and their activation decreases the production of cyclic adenosine monophosphate (cAMP) by inhibiting adenylyl cyclase. A₁ receptor activation is associated with sedative and anticonvulsant effects.[6][7]

-

A₂ₐ Receptors: These are coupled to stimulatory G-proteins (Gₛ), and their activation increases cAMP production by stimulating adenylyl cyclase.[6] These receptors are highly expressed in areas of the brain that regulate arousal and motor control.[8]

Caffeine, having a structure similar to adenosine, binds to these receptors without activating them, thereby blocking the endogenous ligand, adenosine, from binding.[1] This antagonism prevents the inhibitory effects of adenosine, leading to increased neuronal firing, enhanced respiratory drive, and central nervous system stimulation.[4][5] Specifically in the context of AOP, caffeine's antagonism of adenosine receptors in the medulla stimulates the respiratory center and increases its sensitivity to carbon dioxide.[3][9]

Quantitative Data

Pharmacodynamics: Binding Affinity

Caffeine acts as a non-selective antagonist with similar affinity for A₁ and A₂ₐ adenosine receptors. The inhibition constant (Kᵢ) is a measure of the concentration required to produce 50% inhibition of the receptor.

Table 1: Binding Affinity of Caffeine for Adenosine Receptors

| Receptor Subtype | Inhibition Constant (Kᵢ) | Species/Tissue | Reference |

|---|---|---|---|

| Adenosine A₁ | 44 µmol/L | Central Nervous System | [10] |

| Adenosine A₂ₐ | 44 µmol/L | Central Nervous System |[10] |

Pharmacokinetics in Preterm Neonates

The pharmacokinetic profile of caffeine in preterm infants is markedly different from that in adults, primarily due to immature hepatic and renal function. This results in a significantly prolonged half-life, allowing for once-daily dosing.[4][11]

Table 2: Pharmacokinetic Parameters of Caffeine in Preterm Neonates

| Parameter | Value | Notes | Reference(s) |

|---|---|---|---|

| Half-life (t½) | ~70 - 100 hours | Decreases significantly with gestational and postnatal age. | [4][10][12] |

| Clearance (Cl) | ~1 mL/kg/min | Markedly reduced compared to adults (1.50 mL/kg/min). | [10] |

| Volume of Distribution (Vd) | Increases with body weight | Supports weight-adjusted dosing. | [13][14] |

| Absorption | Rapid and complete | Following oral administration. | [10][12] |

| Metabolism | N-demethylation by CYP1A2 | Hepatic enzyme pathways are immature in neonates. | [10][11] |

| Excretion | ~86% excreted unchanged in urine | Renal excretion is the primary route in the first weeks of life. |[11] |

Clinical Efficacy in Apnea of Prematurity

Multiple randomized controlled trials have established the efficacy and safety of this compound for treating AOP.

Table 3: Summary of Efficacy Data from a Key Clinical Trial for Apnea of Prematurity

| Parameter | This compound Group | Placebo Group | p-value | Reference |

|---|---|---|---|---|

| Intervention | Loading Dose: 20 mg/kg this compound¹Maintenance Dose: 5 mg/kg/day¹ | Placebo | N/A | [13][14] |

| Primary Outcome | ||||

| ≥50% Reduction in Apnea Events (Day 6) | Significantly more effective | Less effective | <0.05 | [13][14] |

| Elimination of Apnea (Day 5) | Significantly more effective | Less effective | <0.05 | [13][14] |

| Additional Findings | ||||

| Reduced need for mechanical ventilation | Yes | No | N/A | [9][15] |

| Reduced incidence of Bronchopulmonary Dysplasia (BPD) | 36% | 47% | <0.001 | [15] |

¹Doses are for this compound; the caffeine base is half the dose of this compound.[16]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., caffeine) by measuring its ability to displace a known radiolabeled ligand from adenosine receptors.[17]

Objective: To determine the IC₅₀ and Kᵢ of caffeine at A₁ and A₂ₐ adenosine receptors.

Materials:

-

Membrane preparation from cells or tissues expressing the adenosine receptor of interest (e.g., HEK293 cells expressing recombinant human A₁ or A₂ₐ receptors).[18]

-

Radioligand: e.g., [³H]DPCPX for A₁ receptors or [³H]CGS-21680 for A₂ₐ receptors.[17][19]

-

Unlabeled test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radioactive competing ligand (e.g., 10 µM NECA).[19]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

-

96-well plates, glass fiber filters (e.g., GF/B or GF/C), cell harvester, scintillation counter.[19][20]

Methodology:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA assay.[20][21]

-

Assay Setup: In a 96-well plate, add the following components in a final volume of 200-250 µL:

-

50 µL of increasing concentrations of unlabeled caffeine.

-

50 µL of the radioligand at a fixed concentration (near its Kₔ).[17][20]

-

100-150 µL of the membrane preparation (typically 20-50 µg protein).[17][20]

-

For total binding wells, add buffer instead of the unlabeled compound.

-

For non-specific binding wells, add a saturating concentration of an unlabeled ligand.

-

-

Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19][20]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[19]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

-

Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity using a scintillation counter.[20]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of caffeine.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of caffeine that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]

-

Protocol: cAMP Functional Assay

This functional assay measures the ability of caffeine to antagonize the effects of an adenosine receptor agonist on intracellular cAMP levels.[17]

Objective: To quantify the functional antagonism of caffeine at Gₛ-coupled (A₂ₐ) or Gᵢ-coupled (A₁) receptors.

Materials:

-

Whole cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).[19]

-

Adenosine receptor agonist (e.g., NECA for A₂ₐ, CPA for A₁).[17]

-

Antagonist: this compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

-

Adenylyl cyclase activator (e.g., forskolin) for studying Gᵢ-coupled receptors.[17]

-

cAMP detection kit (e.g., ELISA, HTRF, or chemiluminescent immunoassay).[17][22][23]

-

Cell lysis buffer.

Methodology:

-

Cell Culture: Plate cells in 96-well plates and grow to desired confluency.

-

Pre-incubation: Wash cells with buffer. Pre-incubate the cells with increasing concentrations of caffeine (or vehicle control) for 15-30 minutes. Include a PDE inhibitor in the buffer.[17]

-

Agonist Stimulation:

-

For A₂ₐ/A₂ᵦ Receptors (Gₛ-coupled): Add a dose-response range of a suitable agonist (e.g., NECA) to stimulate cAMP production.[17]

-

For A₁/A₃ Receptors (Gᵢ-coupled): Add a fixed concentration of an adenylyl cyclase activator like forskolin along with a dose-response range of a Gᵢ-coupled agonist (e.g., CPA). The agonist will inhibit the forskolin-stimulated cAMP production.[17]

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[17]

-

Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Detection: Quantify the amount of intracellular cAMP in the cell lysates using a suitable immunoassay. This typically involves a competitive binding reaction between the sample cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[23][24]

-

Data Analysis:

-

Generate dose-response curves for the agonist in the presence and absence of different concentrations of caffeine.

-

For an antagonist like caffeine, the dose-response curve for the agonist will be right-shifted.

-

Calculate the Schild regression to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

-

Conclusion

This compound's therapeutic efficacy, particularly in the management of apnea of prematurity, is fundamentally rooted in its role as a non-selective adenosine receptor antagonist. By blocking A₁ and A₂ₐ receptors, caffeine effectively reverses the inhibitory neuromodulation of endogenous adenosine, leading to the stimulation of the central nervous and respiratory systems. Its unique pharmacokinetic profile in neonates, characterized by a long half-life, underpins its clinical utility. The experimental protocols detailed herein provide a robust framework for the continued investigation of caffeine and other novel adenosine receptor modulators, which remain a critical area of interest for drug development in neurological and respiratory medicine.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mombaby.org [mombaby.org]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jneurosci.org [jneurosci.org]

- 9. Caffeine and Clinical Outcomes in Premature Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. scite.ai [scite.ai]

- 12. scielo.br [scielo.br]

- 13. This compound for the treatment of apnea of prematurity: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. infantjournal.co.uk [infantjournal.co.uk]

- 16. Frontiers | Caffeine for the Pharmacological Treatment of Apnea of Prematurity in the NICU: Dose Selection Conundrum, Therapeutic Drug Monitoring and Genetic Factors [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. cAMP-Glo™ Assay Protocol [promega.kr]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. abcam.com [abcam.com]

in vitro studies on caffeine citrate's cellular effects

An In-Depth Technical Guide to the In Vitro Cellular Effects of Caffeine Citrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a methylxanthine derivative, is a widely utilized therapeutic agent, particularly in neonatal medicine for the treatment of apnea of prematurity.[1][2] Its pharmacological effects extend beyond respiratory stimulation, impacting fundamental cellular processes. This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, focusing on its influence on cell viability, proliferation, apoptosis, and cell cycle progression. It details the underlying molecular mechanisms, including adenosine receptor antagonism, phosphodiesterase inhibition, and modulation of intracellular calcium and key signaling pathways. This document synthesizes quantitative data from multiple studies into structured tables, outlines detailed experimental protocols, and provides visual representations of critical signaling pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Action

Caffeine's cellular effects are primarily mediated through several key mechanisms. At therapeutic concentrations, the most significant is the antagonism of adenosine receptors.[2][3][4] At higher concentrations, other mechanisms become more prominent, including the inhibition of phosphodiesterase (PDE) enzymes and the modulation of intracellular calcium release.[2][3]

Adenosine Receptor Antagonism

Caffeine acts as a non-selective competitive antagonist at A1 and A2A adenosine receptors.[1][3][4] Adenosine, an endogenous purine nucleoside, typically functions as an inhibitory neuromodulator.[3] By blocking these receptors, caffeine prevents adenosine from exerting its effects, leading to increased neuronal firing and stimulation of the central nervous system.[1][5] This antagonism is the principal mechanism behind its efficacy in treating apnea of prematurity by stimulating the medullary respiratory centers.[3][6][7]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Reagent [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhanced cisplatin antitumor effects in osteosarcoma and fibrosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalrph.com [globalrph.com]

- 7. This compound Injection, USP this compound Oral Solution, USP [dailymed.nlm.nih.gov]

A Comprehensive Technical Guide to Preclinical Animal Models for Caffeine Citrate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine citrate, a methylxanthine, is a widely utilized therapeutic agent in neonatal intensive care units (NICUs). Its primary clinical application is the treatment of apnea of prematurity (AOP), a common developmental disorder in preterm infants characterized by cessation of breathing.[1][2] Beyond its well-established role in respiratory stimulation, emerging evidence from preclinical and clinical studies suggests that this compound possesses significant neuroprotective and anti-inflammatory properties, potentially mitigating the long-term adverse outcomes associated with premature birth, such as bronchopulmonary dysplasia (BPD) and encephalopathy.[3][4][5] This technical guide provides an in-depth overview of the core preclinical animal models used to investigate the multifaceted therapeutic effects of this compound. It details experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Preclinical Indications and Corresponding Animal Models

The preclinical investigation of this compound primarily focuses on three key areas mirroring its clinical applications: Apnea of Prematurity (AOP), Bronchopulmonary Dysplasia (BPD), and Neuroprotection.

Apnea of Prematurity (AOP)

AOP is characterized by immature respiratory control, leading to recurrent episodes of breathing cessation.[1] Animal models for AOP aim to replicate this respiratory instability.

-

Neonatal Rodent Models (Rats and Mice): Newborn rat and mouse pups are frequently used due to their immature respiratory systems, which naturally exhibit apneic episodes.[6] These models are often exposed to intermittent hypoxia to exacerbate respiratory instability and mimic the conditions experienced by premature infants.[6]

-

Piglet and Lamb Models: Larger animal models, such as piglets and lambs, offer a closer physiological resemblance to human infants in terms of lung development and respiratory control. These models are particularly valuable for translational studies.

Bronchopulmonary Dysplasia (BPD)

BPD is a chronic lung disease in premature infants, often caused by prolonged oxygen therapy and mechanical ventilation.[3] Animal models of BPD typically involve exposing neonatal animals to hyperoxia to induce lung injury.[7][8][9]

-

Hyperoxia-Induced Lung Injury in Neonatal Rodents: Newborn mice or rats are placed in high-oxygen environments (typically >80% oxygen) for several days to weeks. This exposure leads to lung inflammation, impaired alveolar development (alveolar simplification), and fibrosis, which are hallmarks of BPD.[7][8][10]

-

Mechanical Ventilation-Induced Lung Injury: In some models, neonatal animals are subjected to mechanical ventilation to mimic the clinical scenario more closely and study the combined effects of volutrauma and oxygen toxicity.

Neuroprotection in Neonatal Brain Injury

Premature infants are at a high risk of brain injury due to factors like hypoxia-ischemia (HI) and inflammation.[4] Caffeine's neuroprotective effects are investigated in models that replicate these insults.[6]

-

Hypoxia-Ischemia (HI) Models in Neonatal Rodents: The Rice-Vannucci model is a widely used method where one common carotid artery is permanently ligated, followed by exposure to a hypoxic environment (e.g., 8% oxygen).[11][12] This procedure results in unilateral brain injury, allowing for the uninjured hemisphere to serve as an internal control.

-

Inflammation-Induced Brain Injury: Administration of inflammatory agents like lipopolysaccharide (LPS) can be used to model infection-related brain injury in neonatal animals.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies investigating this compound.

Table 1: Dosage Regimens of this compound in Preclinical Models

| Animal Model | Indication | Loading Dose (mg/kg) | Maintenance Dose (mg/kg/day) | Route of Administration | Reference(s) |

| Neonatal Rat | BPD | 20 | 5-10 | Intraperitoneal (i.p.) | [8] |

| Neonatal Mouse | BPD | 20 | 5-10 | Intraperitoneal (i.p.) | [13] |

| Neonatal Rat | Neuroprotection (HI) | 20-40 | 5-20 | Intraperitoneal (i.p.), Oral (p.o.) | [11][14][15] |

| Neonatal Mouse | Neuroprotection (HI) | 20 | 15 | Oral (p.o.) | [14] |

| Piglet | Respiratory Stimulation | N/A | 30 (oral) | Oral (p.o.) | [16] |

| Lamb | Respiratory Stimulation | N/A | N/A | N/A | [16] |

Note: this compound doses are often reported, with 2 mg of this compound being equivalent to 1 mg of caffeine base.[17]

Table 2: Pharmacokinetic Parameters of Caffeine in Neonatal Models

| Animal Model | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Key Findings | Reference(s) |

| Neonatal Rat | ~4.19 hours (adult) | 0.0109 L/h (adult) | N/A | Half-life is significantly longer in neonates due to immature hepatic metabolism. | [6] |

| Preterm Infant | 40-230 hours | ~1 mL/kg/min (at birth) | ~0.87 L/kg | Clearance increases non-linearly with postnatal age. | [18][19] |

Note: Pharmacokinetic data in neonatal animals is limited, and data from preterm infants is often used for comparison and dose selection.

Table 3: Key Efficacy Readouts in Preclinical Models

| Indication | Animal Model | Key Efficacy Readout | Effect of this compound | Reference(s) |

| BPD | Neonatal Rat | Lung Histology (alveolar simplification) | Ameliorated hyperoxia-induced lung injury. | [7] |

| BPD | Neonatal Rat | Inflammatory markers (e.g., TNF-α, IL-1β) | Reduced expression of pro-inflammatory cytokines. | [9] |

| Neuroprotection | Neonatal Rat (HI) | Infarct Volume/Brain Tissue Loss | Reduced brain tissue loss and ventricular enlargement. | [4][11] |

| Neuroprotection | Neonatal Rat (HI) | Microgliosis (Iba-1+ cells) | Significantly reduced microgliosis in the cortex and hippocampus. | [11] |

| AOP | Neonatal Rat | Apnea Frequency | Reduced apnea frequency and increased minute volume. | [6] |

Experimental Protocols

Hyperoxia-Induced Bronchopulmonary Dysplasia (BPD) Model

-

Animal Model: Neonatal Sprague-Dawley rats or C57BL/6 mice (P0-P14).

-

Induction of BPD: Within hours of birth, litters are placed in a hyperoxia chamber with oxygen levels maintained at 85-95%. Dams are rotated between hyperoxia and normoxia every 24 hours to prevent oxygen toxicity.

-

This compound Administration: A loading dose of 20 mg/kg this compound is administered intraperitoneally (i.p.) on P0, followed by a daily maintenance dose of 5-10 mg/kg i.p. for the duration of hyperoxia exposure.

-

Key Assessments:

-

Lung Histology: At the end of the exposure period, lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Alveolar development is assessed by measuring the mean linear intercept (MLI) and radial alveolar count (RAC).

-

Immunohistochemistry: Lung sections are stained for markers of inflammation (e.g., CD68 for macrophages), cell proliferation (e.g., Ki67), and apoptosis (e.g., TUNEL assay).

-

qRT-PCR and Western Blot: Lung tissue homogenates are used to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), anti-inflammatory cytokines, and signaling proteins.

-

Neonatal Hypoxia-Ischemia (HI) Brain Injury Model (Rice-Vannucci)

-

Animal Model: Postnatal day 7 (P7) rat pups.

-

Induction of HI: Pups are anesthetized, and the left common carotid artery is permanently ligated. After a recovery period, the pups are placed in a hypoxic chamber (8% oxygen) for a defined period (e.g., 90 minutes).[11]

-

This compound Administration: this compound (e.g., 40 mg/kg) is administered i.p. either before or immediately after the hypoxic insult, followed by daily maintenance doses for a specified duration.[11]

-

Key Assessments:

-

Infarct Volume Measurement: At a designated time point post-HI (e.g., 7 days), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize and quantify the extent of brain injury.

-

Immunohistochemistry: Brain sections are stained for markers of neuronal death (e.g., Fluoro-Jade), microglial activation (e.g., Iba1), and astrogliosis (e.g., GFAP).

-

Behavioral Testing: Long-term neurological outcomes are assessed using tests such as the Morris water maze for spatial learning and memory.[12]

-

Signaling Pathways and Experimental Workflows

Molecular Mechanisms of this compound

Caffeine's primary mechanism of action is the non-selective antagonism of adenosine A1 and A2A receptors.[18][20][21] This action underlies its diverse therapeutic effects.

-

In Apnea of Prematurity: By blocking adenosine A1 receptors in the brainstem, caffeine stimulates the respiratory centers, increases sensitivity to carbon dioxide, and enhances diaphragmatic contractility.[20][22]

-

In Bronchopulmonary Dysplasia: Caffeine's antagonism of A2A receptors on immune cells has anti-inflammatory effects, reducing the influx of inflammatory cells into the lungs and decreasing the production of pro-inflammatory cytokines.[10] It also has antioxidant properties and can reduce endoplasmic reticulum stress.[7][10]

-

In Neuroprotection: Blockade of adenosine A1 receptors in the brain can reduce excitotoxicity and apoptosis following a hypoxic-ischemic insult.[4] Caffeine's anti-inflammatory effects, mediated through A2A receptor antagonism, also contribute to neuroprotection by reducing microglial activation and neuroinflammation.[11] Recent studies also point to the involvement of the AMPK/mTOR pathway in caffeine's neuroprotective effects.[11]

Caption: Caffeine's primary mechanism via adenosine receptor antagonism.

Experimental Workflow for Preclinical this compound Studies

The following diagram illustrates a typical workflow for investigating the efficacy of this compound in a preclinical animal model of neonatal disease.

Caption: A generalized workflow for preclinical this compound research.

Conclusion

Preclinical animal models are indispensable tools for elucidating the mechanisms of action and therapeutic potential of this compound beyond its established use for apnea of prematurity. Rodent models of hyperoxia-induced lung injury and hypoxia-ischemia have provided significant insights into caffeine's anti-inflammatory and neuroprotective properties. The data generated from these models, including effective dose ranges and molecular targets, are crucial for informing clinical trial design and optimizing therapeutic strategies for vulnerable preterm infants. Future research should continue to explore the long-term benefits of caffeine therapy and further refine our understanding of its complex signaling pathways to maximize its therapeutic impact.

References

- 1. Caffeine Treatment for Apnea of Prematurity and the Influence on Dose-Dependent Postnatal Weight Gain Observed Over 15 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. paediatrics.uonbi.ac.ke [paediatrics.uonbi.ac.ke]

- 3. researchgate.net [researchgate.net]

- 4. Encephalopathy in Preterm Infants: Advances in Neuroprotection With Caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeine for the Pharmacological Treatment of Apnea of Prematurity in the NICU: Dose Selection Conundrum, Therapeutic Drug Monitoring and Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Study on the role and mechanism of this compound in the treatment of bronchopulmonary dysplasia in preterm infants [jcp.xinhuamed.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Frontiers | Molecular Mechanism of Caffeine in Preventing Bronchopulmonary Dysplasia in Premature Infants [frontiersin.org]

- 11. The Neuroprotective Effects of Caffeine in a Neonatal Hypoxia-Ischemia Model are Regulated through the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Caffeine is associated with improved alveolarization and angiogenesis in male mice following hyperoxia induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caffeine: The Story beyond Oxygen-Induced Lung and Brain Injury in Neonatal Animal Models—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]